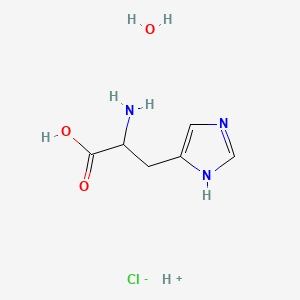
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate typically involves the reaction of histidine with hydrochloric acid. The process includes the following steps:
Histidine Dissolution: Histidine is dissolved in water.
Hydrochloric Acid Addition: Hydrochloric acid is added to the solution.
Crystallization: The solution is allowed to crystallize, forming the hydrate chloride.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure the formation of the desired product .
化学反应分析
Types of Reactions
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amino acid derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation Products: Imidazole derivatives.
Reduction Products: Amino acid derivatives.
Substitution Products: Various substituted imidazole compounds.
科学研究应用
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of various imidazole derivatives.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological and cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
作用机制
The compound exerts its effects through interactions with various molecular targets and pathways:
Molecular Targets: Enzymes such as histidine decarboxylase and histidine ammonia-lyase.
Pathways Involved: Histidine metabolism pathways, including the production of histamine and other bioactive compounds.
相似化合物的比较
Similar Compounds
Imidazolepropionic acid: A product of histidine metabolism.
(S)-2-(3-Aminopropanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid: A related compound with similar structural features
Uniqueness
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate is unique due to its specific combination of amino and imidazole groups, which confer distinct biochemical properties and reactivity compared to other similar compounds .
属性
分子式 |
C6H12ClN3O3 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2 |
InChI 键 |
CMXXUDSWGMGYLZ-UHFFFAOYSA-N |
规范 SMILES |
[H+].C1=C(NC=N1)CC(C(=O)O)N.O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14886234.png)
![6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol](/img/structure/B14886239.png)
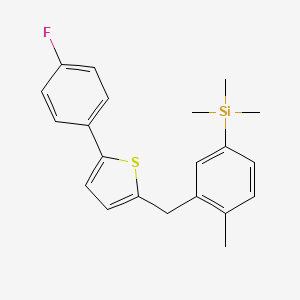
![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
![tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14886282.png)

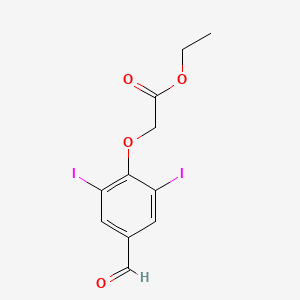
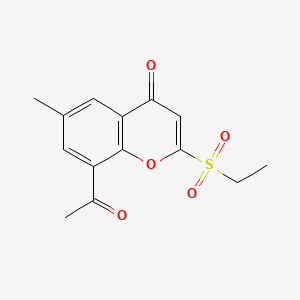
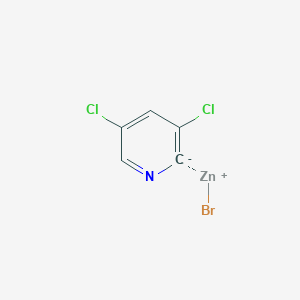
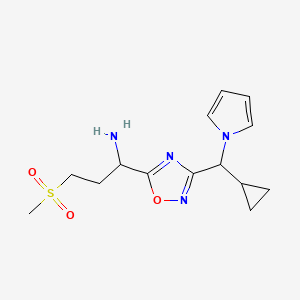

![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)

![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
